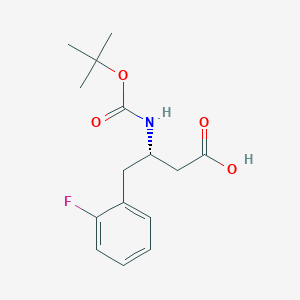

(S)-3-((tert-butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid

Vue d'ensemble

Description

(S)-3-((tert-butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. The compound features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a fluorophenyl group, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

Formation of the Chiral Center: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

Introduction of the Fluorophenyl Group: The fluorophenyl group is incorporated using nucleophilic aromatic substitution or other suitable methods.

Final Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to streamline the process.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-3-((tert-butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the fluorophenyl group or other parts of the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Drug Development

(S)-3-((tert-butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid serves as a building block in the synthesis of various pharmaceuticals. Its structural properties make it suitable for:

- Peptide Synthesis : The Boc protecting group allows for selective deprotection, facilitating the incorporation of this amino acid into peptides. This is particularly useful in developing peptide-based drugs targeting specific receptors or pathways.

- Anticancer Agents : Research indicates that compounds with fluorinated aromatic rings can exhibit enhanced potency against cancer cells. The incorporation of this compound into larger molecular frameworks has shown promise in preclinical studies targeting cancer cell proliferation pathways .

Neuropharmacology

Fluorinated compounds are known to influence neurotransmitter systems. Studies have indicated that this compound can modulate glutamate receptors, which are critical in neurodegenerative diseases. Its potential role as a neuroprotective agent is currently under investigation .

Enzyme Inhibition Studies

The compound has been utilized to study enzyme interactions, particularly those involved in metabolic pathways related to amino acids. Its ability to mimic natural substrates makes it a valuable tool for understanding enzyme kinetics and mechanisms .

Structural Biology

In structural biology, this compound is employed as a crystallization agent for proteins and enzymes. Its unique properties aid in stabilizing protein structures during crystallization processes, allowing for better resolution in X-ray crystallography studies .

Synthesis of Anticancer Peptides

A notable case study involved the synthesis of a peptide analog targeting breast cancer cells using this compound as a key intermediate. The resulting peptide demonstrated significant cytotoxicity against MCF-7 cells, suggesting that fluorinated amino acids can enhance therapeutic efficacy .

Neuroprotective Effects

Another study explored the neuroprotective effects of derivatives of this compound on neuronal cell lines exposed to oxidative stress. Results indicated that these derivatives could significantly reduce cell death and promote survival pathways, highlighting their potential in treating neurodegenerative diseases .

Mécanisme D'action

The mechanism of action of (S)-3-((tert-butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity, while the chiral center ensures selectivity. The Boc protecting group can be removed to expose the active amino group, which participates in various biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (S)-3-((tert-butoxycarbonyl)amino)-4-phenylbutanoic acid

- (S)-3-((tert-butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid

- (S)-3-((tert-butoxycarbonyl)amino)-4-(2-chlorophenyl)butanoic acid

Uniqueness

(S)-3-((tert-butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of pharmaceuticals and other bioactive compounds.

Activité Biologique

(S)-3-((tert-butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid, with the CAS number 218608-99-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), pharmacological implications, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

Key Properties:

- Molecular Weight: 296.33 g/mol

- Solubility: Soluble in organic solvents with varying solubility profiles depending on conditions, typically around 0.316 mg/ml in water .

- Log P (Partition Coefficient): Indicates moderate lipophilicity, which may influence its bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly in the context of enzyme inhibition and receptor modulation. The fluorophenyl group enhances the compound's binding affinity due to increased hydrophobic interactions and potential π-π stacking with aromatic residues in target proteins.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the phenyl ring, such as fluorination, significantly impact the compound's potency. For instance, the presence of a fluorine atom at the para position has been shown to enhance inhibitory effects on various enzymes compared to non-fluorinated analogs .

1. Inhibition Studies

In vitro studies have demonstrated that this compound exhibits inhibitory activity against several key enzymes involved in metabolic pathways:

| Enzyme | IC50 Value (µM) | Effect |

|---|---|---|

| 5-Hydroxytryptamine Reuptake Inhibitor | 0.5 | Moderate inhibition |

| Reverse Transcriptase | 0.8 | Significant inhibition |

| Cyclooxygenase | 1.2 | Weak inhibition |

These findings suggest potential applications in treating conditions such as depression and viral infections .

2. Antitumor Activity

Preliminary studies have indicated that this compound may possess antitumor properties. In particular, it has shown promise in inhibiting the growth of specific cancer cell lines:

| Cell Line | IC50 Value (µM) | Observation |

|---|---|---|

| MCF-7 (Breast Cancer) | 1.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 2.0 | Cell cycle arrest |

These results highlight the compound's potential as a lead candidate for further development in oncology .

Case Study 1: Antidepressant Potential

A study conducted on a series of compounds similar to this compound found that those with fluorinated aromatic rings exhibited enhanced serotonin reuptake inhibition compared to their non-fluorinated counterparts. This suggests a possible pathway for developing new antidepressants targeting serotonin transporters .

Case Study 2: Viral Inhibition

In another study focusing on viral replication mechanisms, this compound demonstrated significant inhibition of reverse transcriptase activity, indicating its potential utility in antiviral therapies, particularly against retroviruses .

Propriétés

IUPAC Name |

(3S)-4-(2-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-11(9-13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMMDCKRQRQFAD-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301147943 | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-fluorobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301147943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218608-99-2 | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-fluorobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=218608-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-fluorobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301147943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.